molecular formula C15H21ClN2O B8599736 2-Chloro-1-(4-mesitylpiperazin-1-yl)ethanone

2-Chloro-1-(4-mesitylpiperazin-1-yl)ethanone

Cat. No. B8599736
M. Wt: 280.79 g/mol
InChI Key: PQBPBACFWPCRKF-UHFFFAOYSA-N
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Patent
US05789412

Procedure details

Compound 52A is prepared according to the procedure described for compound 12A, using the following reactants: chloroacetyl chloride (480 ml, 6.05 mmol); 1-(2,4,6-trimethylphenyl)piperazine (31A) (1.122 g, 5.5 mmol); calcium carbonate (1.65 g, 16.5 mmol); methyl ethyl ketone (25 ml) and dimethylformamide (10 ml) to solubilize the 1-(2,4,6-trimethylphenyl)piperazine).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step Two
Quantity
1.122 g
Type
reactant
Reaction Step Three
Quantity
1.65 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven
Yield
96%

Identifiers

REACTION_CXSMILES
ClCC(N1CCN(C2C=CC=CC=2C)CC1)=O.[Cl:18][CH2:19][C:20](Cl)=[O:21].[CH3:23][C:24]1[CH:29]=[C:28]([CH3:30])[CH:27]=[C:26]([CH3:31])[C:25]=1[N:32]1[CH2:37][CH2:36][NH:35][CH2:34][CH2:33]1.C(=O)([O-])[O-].[Ca+2]>CN(C)C=O.C(C(C)=O)C>[Cl:18][CH2:19][C:20]([N:35]1[CH2:36][CH2:37][N:32]([C:25]2[C:26]([CH3:31])=[CH:27][C:28]([CH3:30])=[CH:29][C:24]=2[CH3:23])[CH2:33][CH2:34]1)=[O:21] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)N1CCN(CC1)C1=C(C=CC=C1)C
Step Two
Name
Quantity
480 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
1.122 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)N1CCNCC1
Step Four
Name
Quantity
1.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)N1CCNCC1
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Seven
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)N1CCN(CC1)C1=C(C=C(C=C1C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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